molecular formula C13H16N2O2 B5008763 2-amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 221218-34-4

2-amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B5008763
M. Wt: 232.28 g/mol
InChI Key: JDTMDJFBCTYRPL-UHFFFAOYSA-N
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Description

The compound “2-amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a type of organic compound . It is a derivative of chromene, a heterocyclic chemical compound .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . An efficient one-pot, four-component and green synthesis of novel 2-amino-4H-chromene derivatives has been developed . This method uses ethanol: water (1:1) without a catalyst at room temperature and 90 °C .


Molecular Structure Analysis

The crystal structure of a similar compound, “2-amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-4H-chromene-3-carbonitrile DMF solvate”, has been studied . The structure is triclinic, with a = 8.4753 (6) Å, b = 9.5662 (7) Å, c = 14.479 (1) Å, α = 101.674 (4)°, β = 93.813 (4)°, γ= 104.676 (4)°, V = 1103.5 Å^3, Z = 2 .


Chemical Reactions Analysis

The reaction of this compound, depending on the substituent at position 4 of the quinoline ring, can occur in three directions: aromatization of the saturated ring (Semmler-Wolff aromatization), formation of azepinones - normal products of Beckmann rearrangement, and formation of pyridoacridines .

properties

IUPAC Name

2-amino-4,7,7-trimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-7-8(6-14)12(15)17-10-5-13(2,3)4-9(16)11(7)10/h7H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMDJFBCTYRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135812
Record name 2-Amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5313783

CAS RN

221218-34-4
Record name 2-Amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221218-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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